molecular formula C9H8O3 B104994 4-Acetylbenzoic acid CAS No. 586-89-0

4-Acetylbenzoic acid

Cat. No.: B104994
CAS No.: 586-89-0
M. Wt: 164.16 g/mol
InChI Key: QBHDSQZASIBAAI-UHFFFAOYSA-N
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Description

4-Acetylbenzoic acid (C$9$H$8$O$3$, MW 164.16) is a benzoic acid derivative featuring an acetyl group (-COCH$3$) at the para position of the aromatic ring (IUPAC name: this compound; CAS 586-89-0) . It is a versatile intermediate in organic synthesis, particularly in the preparation of pyrazole derivatives with antimicrobial properties . Notably, it is a key degradation product of ibuprofen during environmental and chemical processes, retaining significant ecotoxicity toward microorganisms like Chlorella vulgaris . Its thermodynamic properties, such as reaction enthalpy (Δ$r$H° = 1399 ± 8.8 kJ/mol) and Gibbs free energy (Δ$r$G° = 1369 ± 8.4 kJ/mol), highlight its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetylbenzoic acid can be synthesized through the oxidation of 4-methylacetophenone using potassium permanganate as the oxidizing agent. The reaction is carried out in the presence of water and anhydrous zinc chloride. The reaction mixture is heated to 35-45°C, and potassium permanganate is added in portions while maintaining the temperature at 48-55°C. After the addition is complete, the reaction is kept at 40-45°C for 1.5 hours, followed by cooling and centrifugation to obtain the crude product. The crude product is then mixed with anhydrous acetic acid, heated, and refluxed for 0.5-1.5 hours, followed by hot filtration and centrifugation to obtain pure this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above, with optimizations for large-scale production. The process involves batch oxidation, which reduces solvent consumption and minimizes waste discharge, making it an environmentally friendly method .

Chemical Reactions Analysis

Types of Reactions

4-Acetylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be further oxidized to form benzoic acid derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 4-(1-Hydroxyethyl)benzoic acid.

    Substitution: 4-Nitrobenzoic acid, 4-Bromobenzoic acid, etc.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 4-Acetylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antihistamines and analgesics. For instance, it is involved in the production of benzoglyoxaline derivatives, which have therapeutic significance .
    • A notable application includes its use in preparing ester derivatives of paclitaxel, a widely used chemotherapeutic agent .
  • Toxicological Studies :
    • Research indicates that this compound exhibits higher toxicity towards aquatic organisms compared to its parent compounds. Studies have shown its detrimental effects on algae and other microorganisms, prompting further investigation into its environmental impact when released from pharmaceutical products .

Material Science Applications

This compound is utilized in the development of polymers and materials due to its functional groups that allow for further chemical modifications. It can be used to enhance the properties of polymers by acting as a plasticizer or modifying agent.

Environmental Research

  • Degradation Studies :
    • The compound has been studied for its role in the abiotic degradation processes of pharmaceuticals like ibuprofen, highlighting its potential as a secondary product with significant ecological implications .
    • Research has shown that this compound can undergo photodegradation, leading to various transformation products that may affect aquatic ecosystems .
  • Analytical Chemistry :
    • It is also employed as a standard compound in analytical chemistry for calibrating instruments and validating methods due to its well-characterized properties.

Case Studies

StudyApplicationFindings
Synthesis of Paclitaxel DerivativesPharmaceuticalDemonstrated effective conversion rates using this compound as an intermediate .
Toxicity AssessmentEnvironmental ScienceFound to be more toxic than parent compounds in aquatic assays, emphasizing the need for careful environmental monitoring .
Polymer ModificationMaterial ScienceEnhanced mechanical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 4-acetylbenzoic acid depends on its specific application. In the context of its use as an intermediate in drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final drug product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on solubility, functional group reactivity, biological activity, and industrial applications:

4-Hydroxybenzoic Acid (C$7$H$6$O$_3$, MW 138.12; CAS 99-96-7)

  • Functional Groups : Carboxylic acid (-COOH) and hydroxyl (-OH) at the para position.
  • Solubility: Higher water solubility than 4-acetylbenzoic acid due to the polar -OH group. Solubility in organic solvents (e.g., ethanol, acetone) is moderate .
  • Applications : Precursor for parabens (preservatives) and pharmaceuticals. However, butylparaben is classified as a substance of very high concern (SVHC) under REACH due to endocrine-disrupting effects .
  • Toxicity : Less ecotoxic than this compound but exhibits human health risks at high concentrations .

4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) (C${10}$H${12}$O$_2$, MW 164.20; CAS 5471-51-2)

  • Functional Groups : Ketone (-CO-) and hydroxyl (-OH) groups.
  • Solubility: Low water solubility (0.04 g/L at 298 K) but highly soluble in ethanol and acetone .
  • Applications : Widely used in fragrances and flavorings.
  • Biological Activity: No significant antimicrobial or toxic effects reported, contrasting with this compound’s algal toxicity .

4-Acetylbenzonitrile (C$9$H$7$NO, MW 145.16)

  • Functional Groups : Acetyl (-COCH$_3$) and nitrile (-CN) groups.
  • Synthesis : Derived from this compound under anhydrous acidic conditions .
  • Reactivity : The nitrile group enhances electrophilicity, making it suitable for nucleophilic addition reactions.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Methyl 4-Acetylbenzoate (C${10}$H${10}$O$_3$, MW 178.18)

  • Functional Groups : Ester (-COOCH$3$) and acetyl (-COCH$3$) groups.
  • Synthesis: Produced via esterification of this compound with methanol under acidic conditions .
  • Solubility : Higher lipophilicity than this compound, favoring use in organic-phase reactions.

Key Comparative Data

Table 1: Physicochemical Properties

Compound Molecular Weight Water Solubility (g/L) LogP Key Functional Groups
This compound 164.16 1.2 (303 K) 1.78 -COOH, -COCH$_3$
4-Hydroxybenzoic acid 138.12 5.6 (298 K) 1.52 -COOH, -OH
Raspberry Ketone 164.20 0.04 (298 K) 2.91 -CO-, -OH
4-Acetylbenzonitrile 145.16 0.8 (298 K)* 2.05 -COCH$_3$, -CN

*Estimated based on structural analogs.

Discussion of Functional Group Impact

  • Acetyl Group : Enhances electrophilicity of the aromatic ring, facilitating reactions like Claisen condensation (e.g., synthesis of anti-inflammatory carboxy analog of piron) . The acetyl group also reduces water solubility compared to hydroxyl or carboxylic acid derivatives .
  • Nitrile and Ester Groups: Increase lipophilicity, making these derivatives more suitable for reactions in non-polar solvents .
  • Hydroxyl Group : Improves water solubility but reduces stability under oxidative conditions compared to acetylated analogs .

Environmental and Toxicological Considerations

This compound exhibits unique environmental persistence as an ibuprofen degradation product, with toxicity toward algae (Chlorella vulgaris) unmitigated by further degradation . In contrast, 4-hydroxybenzoic acid derivatives like parabens are prioritized for human health risks over ecotoxicity .

Biological Activity

4-Acetylbenzoic acid, a derivative of benzoic acid, is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic effects. This article compiles various research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound (C₉H₈O₃) features an acetyl group attached to the para position of a benzoic acid molecule. Its structural formula can be represented as follows:

Chemical Structure C6H4(COOH)(COCH3)\text{Chemical Structure }\text{C}_6\text{H}_4(\text{COOH})(\text{COCH}_3)

This compound exhibits both acidic and ketonic functionalities, which contribute to its biological properties.

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, doses of 25 mg/kg and 125 mg/kg resulted in edema inhibition rates of 48.9% to 63.1%, comparable to the standard drug diclofenac .

Table 1: Anti-Inflammatory Activity of this compound

Dose (mg/kg)Edema Inhibition (%)Time Point (h)
5Not significant1
2548.91
12563.13

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against various pathogens. In vitro studies have shown that it possesses inhibitory activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

3. Toxicological Studies

Recent studies have highlighted the environmental toxicity of this compound, particularly concerning aquatic organisms. It was found to exhibit higher toxicity towards algae compared to its parent compound ibuprofen, suggesting that it may pose risks in aquatic ecosystems following pharmaceutical degradation .

Case Study: Synthesis and Characterization of Zn(II) Complexes

A notable study synthesized a Zn(II) complex with this compound, revealing enhanced catalytic activity in various reactions. The complex was characterized using X-ray diffraction, confirming a distorted octahedral geometry that facilitates catalytic processes in organic transformations .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 4-Acetylbenzoic acid in laboratory settings?

  • Methodology : Synthesis often involves acylation reactions. For example, this compound is used as an acylating reagent in polymer-supported systems. Steps include:

  • Acylation : Reacting with DEAE Sephadex TMA-25 resin under anhydrous conditions, followed by methanol washing to remove residual acetic acid .
  • Activation : Using HOAt (1-hydroxy-7-azabenzotriazole) and DIC (diisopropylcarbodiimide) to enhance reaction efficiency .
  • Purification : Post-reaction, DNA or polymer conjugates are released using a DNA elution buffer, followed by P6 chromatography and HPLC-TOF analysis for purity assessment (~82% yield) .

Q. How can researchers determine the solubility of this compound in various organic solvents?

  • Methodology :

  • Static vs. Dynamic Methods : Static methods (e.g., gravimetric analysis) and dynamic methods (e.g., continuous flow) are used, with discrepancies of ±5–10% in relative error. Static methods are preferred for higher precision (±0.5% uncertainty) .
  • Solvent Systems : Common solvents include aromatic hydrocarbons (e.g., p-cymene), tert-butylbenzene, and acetic acid, tested across 303–473 K .
  • Data Modeling : Experimental data are fitted using the Modified Apelblat equation (temperature-dependent) and Buchowski λh-model (activity-based), with validation via squared correlation coefficients (R² > 0.99) .

Q. What safety protocols are recommended when handling this compound in experimental procedures?

  • Methodology :

  • PPE : Wear protective goggles, gloves, and lab coats to avoid skin contact .
  • Waste Management : Segregate chemical waste and dispose via certified hazardous waste services .
  • Storage : Store at 2–30°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do discrepancies between static and dynamic solubility measurement methods affect the interpretation of this compound solubility data?

  • Analysis :

  • Error Sources : Static methods (e.g., shaking-flask) may underestimate solubility due to incomplete equilibration, while dynamic methods (e.g., flow calorimetry) risk solvent evaporation at high temperatures .
  • Mitigation : Cross-validate data using both methods. For example, Suns et al. reported internal consistency by comparing R² values (>0.99) across models despite ±10% inter-method variability .

Q. What thermodynamic models are most effective for correlating solubility data of this compound, and how should researchers validate these models?

  • Methodology :

  • Model Selection :
  • Modified Apelblat Model : Relies on temperature-dependent parameters (A, B, C) to predict solubility. Ideal for non-polar solvents like tert-butylbenzene .
  • Buchowski λh-Model : Accounts for solvent activity and hydrogen bonding, suitable for polar solvents (e.g., acetic acid) .
  • Validation : Compare calculated vs. experimental data using R². For this compound, both models achieved R² > 0.99, confirming reliability .

Q. How can NMR spectroscopy be utilized to analyze reaction intermediates involving this compound in catalytic processes?

  • Methodology :

  • Sample Preparation : After catalytic reactions (e.g., asymmetric transfer hydrogenation at 60°C), isolate intermediates via centrifugation and lyophilization .
  • 1H-NMR Analysis : Key peaks:
  • This compound : Acetyl group signal at δ ~2.6 ppm.
  • Reduced Product (4-(1-hydroxyethyl)benzoic acid) : Hydroxyethyl protons at δ ~4.3–4.5 ppm and multiplet splitting from chiral centers .
  • Quantification : Integrate peak areas to calculate conversion rates and enantiomeric excess .

Properties

IUPAC Name

4-acetylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHDSQZASIBAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207323
Record name 4-Acetylbenzoic acid
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Molecular Weight

164.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

586-89-0
Record name 4-Acetylbenzoic acid
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Synthesis routes and methods

Procedure details

A solution of NaOH (1.7 g/12 ml) was added to methyl 4-acetylbenzoate (5.04 g, 28.3 mmol) in MeOH-dioxane (2:1, 60 ml). After stirring at room temperature for 12 hr, the mixture was acidified with 5N HCl, and extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4. Evaporation of solvent gave 4-acetylbenzoic acid as a white solid.
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
MeOH dioxane
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Acetylbenzoic acid

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